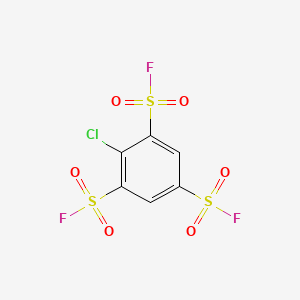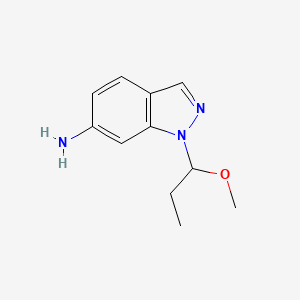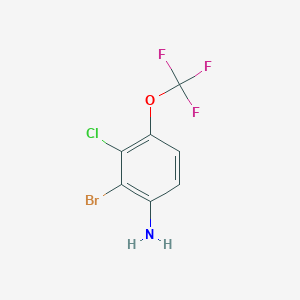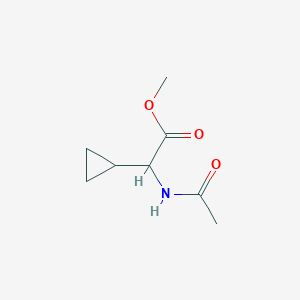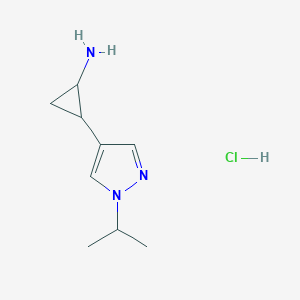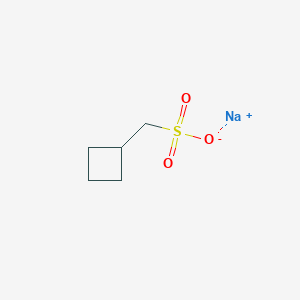
3,5-Dichloro-2-methylcinnamic acid
Übersicht
Beschreibung
3,5-Dichloro-2-methylcinnamic acid (DCMA) is a compound that has been studied extensively in the scientific community due to its wide range of applications. It is a cinnamic acid derivative that is composed of two chlorine atoms and a methyl group attached to a benzene ring. DCMA is a white crystalline solid with a melting point of 132-134°C and is soluble in organic solvents such as chloroform and methanol. DCMA is an important building block for organic synthesis and has been used in a variety of research studies.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-methylcinnamic acid has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including pharmaceuticals, fragrances, and dyes. 3,5-Dichloro-2-methylcinnamic acid has also been used in the synthesis of polymers and as a cross-linking agent in the preparation of polyurethanes. Additionally, 3,5-Dichloro-2-methylcinnamic acid has been used in the synthesis of organic semiconductors and in the preparation of catalysts for organic reactions.
Wirkmechanismus
3,5-Dichloro-2-methylcinnamic acid undergoes a variety of reactions to form different products. It can be oxidized to form 3,5-dichloro-2-methylcinnamaldehyde, which can then be further oxidized to form 3,5-dichloro-2-methylcinnamic acid. 3,5-Dichloro-2-methylcinnamic acid can also be reduced to form 3,5-dichloro-2-methylcinnamyl alcohol, which can then be further reduced to form 3,5-dichloro-2-methylcinnamyl acetate. 3,5-Dichloro-2-methylcinnamic acid can also be reacted with an amine to form 3,5-dichloro-2-methylcinnamamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-2-methylcinnamic acid have not been extensively studied. However, it has been reported that 3,5-Dichloro-2-methylcinnamic acid can inhibit the growth of some bacteria and fungi, suggesting that it may have some antibacterial and antifungal properties. Additionally, 3,5-Dichloro-2-methylcinnamic acid has been found to have some antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,5-Dichloro-2-methylcinnamic acid in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 3,5-Dichloro-2-methylcinnamic acid is that it is a relatively toxic compound, so proper safety precautions must be taken when handling it. Additionally, 3,5-Dichloro-2-methylcinnamic acid has a relatively low solubility in water, so it may not be suitable for some experiments.
Zukünftige Richtungen
The potential applications of 3,5-Dichloro-2-methylcinnamic acid are still being explored. Some of the future directions for research include exploring its potential use in the synthesis of pharmaceuticals and other compounds, investigating its potential as an antioxidant, and studying its potential as an antibacterial and antifungal agent. Additionally, further research is needed to explore the safety and toxicity of 3,5-Dichloro-2-methylcinnamic acid and to develop methods for its safe and effective use in laboratory experiments.
Eigenschaften
IUPAC Name |
3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYHHOQCGQXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)
